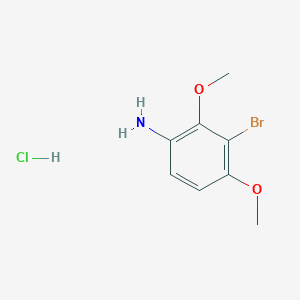

3-Bromo-2,4-dimethoxyaniline;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Bromo-2,4-dimethoxyaniline hydrochloride is a chemical compound with the CAS Number: 2567495-48-9 . It has a molecular weight of 268.54 .

Synthesis Analysis

The synthesis of anilines, which includes compounds like 3-Bromo-2,4-dimethoxyaniline;hydrochloride, can be achieved through various methods . These methods include direct nucleophilic substitution, nucleophilic substitution through aryne intermediates, nitroarene reduction, and reactions of nitrobenzene with Grignard reagents .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various methods. The InChI key can be used to identify the compound .Chemical Reactions Analysis

The chemical reactions involving this compound can be complex and varied. The synthesis of anilines involves several types of reactions, including reactions of secondary amines, primary amines, and ammonia equivalents .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight (268.54) and its InChI key .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

- Facile Synthesis and High-Spin Cationic States : A study described the synthesis of oligomers related to 3-Bromo-2,4-dimethoxyaniline hydrochloride. These oligomers exhibit U-shaped structures, suggesting a propensity for helical structures. Their redox properties were investigated, revealing the ability to oxidize into dications with triplet spin-multiplicity (Ito et al., 2002).

Chemical Synthesis and Analysis

- Preparation for Pharmacokinetic and Pharmacodynamic Evaluation : This research focused on synthesizing a compound related to 3-Bromo-2,4-dimethoxyaniline hydrochloride for in vivo pharmacokinetic and pharmacodynamic evaluation. The compound was synthesized with a specific yield and activity level, demonstrating its potential in scientific research applications (Wang et al., 1993).

Application in Organic Chemistry

- Use in Protecting Group for Oligoribonucleotide Synthesis : A study explored the use of a related group, the 3,4-dimethoxybenzyl group, as a protecting group in the synthesis of oligoribonucleotides. The study demonstrated that this group could be effectively removed without damaging glycosidic bonds, showing its utility in nucleic acid chemistry (Takaku et al., 1986).

Bischler Indole Synthesis

- Investigation in Bischler Indole Synthesis : Research was conducted on the cyclization of amino ketones derived from 3,5-dimethoxyaniline, demonstrating the formation of 2-arylindoles. This investigation contributes to the understanding of synthetic routes in organic chemistry (Black et al., 1980).

Analytical Chemistry

- Analytical Methods for Disinfection Byproducts : A method involving 3-3'-Dimethoxybenzidine, a related compound, was developed for determining bromate in ozonised water. This demonstrates the application of derivatives of 3-Bromo-2,4-dimethoxyaniline in analytical chemistry, particularly in water purification systems (Alonso-Mateos et al., 2008).

Novel Compounds and Bioevaluation

- Synthesis of Novel Compounds for Nematicidal Activity : A study synthesized derivatives of a compound related to 3-Bromo-2,4-dimethoxyaniline and evaluated their nematicidal activity. This highlights the potential use of such compounds in agriculture and pest control (Kumari et al., 2014).

Safety and Hazards

Eigenschaften

IUPAC Name |

3-bromo-2,4-dimethoxyaniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO2.ClH/c1-11-6-4-3-5(10)8(12-2)7(6)9;/h3-4H,10H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCEXIACMBIOPNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)N)OC)Br.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.53 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-[2-({2-[(3-methylphenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetyl]piperazine-1-carboxylate](/img/structure/B2697247.png)

![3-({[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-methoxyphenyl)pyridazine](/img/structure/B2697248.png)

![5-[1-(Dimethylamino)propyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2697250.png)

![4-{[(2-Carboxypropyl)sulfonyl]amino}benzoic acid](/img/structure/B2697256.png)

![1-(2-Fluorobenzenesulfonyl)-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane](/img/structure/B2697258.png)

![2-[3-(4-methylphenyl)-2-oxoimidazolidin-1-yl]-N-(2-oxothiolan-3-yl)acetamide](/img/structure/B2697259.png)

![N-(2-METHYL-5-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)-9H-XANTHENE-9-CARBOXAMIDE](/img/structure/B2697261.png)

![3-((2-(4-fluorophenyl)-2-oxoethyl)thio)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2697265.png)